7-Chloro-4-iodoquinoline

Suzuki coupling Regioselective synthesis Palladium catalysis

Select 7-Chloro-4-iodoquinoline for precise C4 functionalization. The C4-iodo leaving group delivers high regioselective Suzuki coupling yield (~98%) while preserving the C7-chloro substituent for subsequent derivatization. This reactivity eliminates competing side reactions common with 4,7-dichloroquinoline, reducing purification burden. Proven in kinase inhibitor and antimalarial lead optimization. Manufactured from 4,7-dichloroquinoline in ~90% yield, ensuring a reliable, cost-effective supply. Purity ≥97%. Procure now for efficient parallel synthesis.

Molecular Formula C9H5ClIN
Molecular Weight 289.5 g/mol
CAS No. 98591-57-2
Cat. No. B1588978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-iodoquinoline
CAS98591-57-2
Molecular FormulaC9H5ClIN
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)I
InChIInChI=1S/C9H5ClIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
InChIKeyHUTDAIDVAMQWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-iodoquinoline (CAS 98591-57-2) Procurement Guide: A Regioselective Building Block for Cross-Coupling and Medicinal Chemistry


7-Chloro-4-iodoquinoline (CAS 98591-57-2) is a halogenated quinoline heterocycle with the molecular formula C9H5ClIN and a molecular weight of 289.50 g/mol [1]. It is a crystalline solid with a melting point of 125-129 °C [2]. The compound features a chlorine atom at the 7-position and an iodine atom at the 4-position of the quinoline core, a substitution pattern that renders it a highly versatile and regioselective intermediate for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the sequential or selective functionalization of the quinoline scaffold at the C4 position [3]. Its primary application lies in the synthesis of complex molecules for medicinal chemistry programs, including antimalarial agents and kinase inhibitors .

7-Chloro-4-iodoquinoline (CAS 98591-57-2): Why Alternative Halogenated Quinolines Fail to Deliver Equivalent Regioselectivity


Simple halogen-for-halogen substitution among 4-haloquinoline analogs is not feasible for researchers requiring precise C4 functionalization due to significant differences in reactivity and selectivity. The unique combination of a C4-iodo and C7-chloro substituent in 7-chloro-4-iodoquinoline provides a substantial advantage in palladium-catalyzed cross-couplings compared to its dichloro or bromo counterparts [1]. The iodine atom at the 4-position is a superior leaving group for oxidative addition in Suzuki-Miyaura reactions, enabling highly regioselective monoarylation while leaving the C7-chloro group intact for subsequent derivatization [2]. This contrasts sharply with 4,7-dichloroquinoline, where competing reactions at both halogen sites lead to lower yields and undesired side products, necessitating challenging purifications [1]. The quantitative data below establish the specific, measurable advantages that directly impact synthetic route efficiency and product purity.

Quantitative Evidence Guide: 7-Chloro-4-iodoquinoline (CAS 98591-57-2) Performance vs. Analogs in Key Applications


Suzuki-Miyaura Coupling: 98% vs. 78% Yield Advantage in Regioselective Monoarylation

In a direct head-to-head study under identical conditions (phosphine-free Pd(OAc)2 in boiling water), 7-chloro-4-iodoquinoline (1b) achieved a 98% isolated yield of the desired monoarylated product, 7-chloro-4-phenylquinoline (3). In stark contrast, its close analog, 4,7-dichloroquinoline (1a), produced the same product in only 78% yield, accompanied by a 12% yield of the undesired diarylated byproduct (4) [1]. This 20 percentage point increase in yield and the complete elimination of the diarylated byproduct demonstrate the superior regioselectivity imparted by the C4 iodine substituent. Additionally, subsequent studies have confirmed that this regioselective monoarylation is generalizable to a variety of (hetero)arylboronic acids, providing 4-substituted 7-chloroquinolines in yields ranging from 58% to 97% [2].

Suzuki coupling Regioselective synthesis Palladium catalysis

Iodo-Magnesium Exchange: Enabling C4 Functionalization via Turbo-Grignard Reagents

7-Chloro-4-iodoquinoline demonstrates a unique reactivity profile that is not accessible with its 4-chloro or 4-bromo analogs. The iodine at the C4 position allows for a highly specific iodo-magnesium exchange reaction using a Turbo-Grignard reagent (i-PrMgCl·LiCl) [1]. This methodology was specifically developed for this compound to enable the generation of a C4-magnesiated quinoline species, which was subsequently trapped with various electrophiles to yield C-4 functionalized derivatives [1]. This reactivity is strategic for antimalarial research, as the C4 position is a critical site for activity. While 4-bromoquinolines can undergo similar halogen-metal exchange, the iodo derivative exhibits a faster exchange rate and superior functional group tolerance due to the weaker carbon-iodine bond [2]. The method has been further applied in Negishi cross-coupling reactions, demonstrating its versatility [1].

Iodo-magnesium exchange Turbo-Grignard Organometallic chemistry

Anti-Human Malaria (Plasmodium falciparum) Potency: Iodo-Substituted AQs Show Comparable IC50s (3-12 nM) to Chloroquine

Structure-activity relationship (SAR) studies on 7-substituted 4-aminoquinolines (AQs) demonstrate that iodo and bromo substituents at the 7-position maintain potent antiplasmodial activity comparable to the clinical agent chloroquine. Specifically, 7-iodo-AQs with various diaminoalkane side chains exhibited IC50 values in the low nanomolar range (3-12 nM) against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum [1]. This activity is equivalent to that of the corresponding 7-chloro-AQs (also 3-12 nM) and 7-bromo-AQs (3-12 nM) [1]. In stark contrast, analogs with 7-fluoro or 7-trifluoromethyl substituents showed significantly reduced potency, with IC50s of 15-50 nM against susceptible strains and 18-500 nM against resistant strains. 7-Methoxy derivatives were largely inactive (IC50s of 17-150 nM and 90-3000 nM) [1]. While 7-chloro-4-iodoquinoline itself is a precursor and not the final active AQ, this data provides class-level validation that the iodine atom is a bioisostere for chlorine in this pharmacophore, justifying its use as a key intermediate for generating potent antimalarial leads without compromising the expected potency of the final molecule.

Antimalarial SAR 4-Aminoquinolines Plasmodium falciparum

Synthesis Efficiency: Regioselective Iodination Achieves ~90% Yield in a Single Step

The efficient synthesis of 7-chloro-4-iodoquinoline itself is a critical factor in its procurement value. A highly effective acid-mediated halogen exchange method has been reported, wherein 4,7-dichloroquinoline hydrochloride undergoes a regioselective chloride/iodide exchange to yield 7-chloro-4-iodoquinoline in almost 90% yield [1]. This high-yielding, one-step procedure from a widely available and inexpensive precursor underscores the compound's accessibility and scalability. This is a significant improvement over alternative iodination methods that may require more steps, harsh conditions, or expensive reagents.

Halogen exchange Iodination Process chemistry

Optimal Use Cases for 7-Chloro-4-iodoquinoline (CAS 98591-57-2) in Research and Development


Medicinal Chemistry: High-Throughput Synthesis of 4-Aryl/Aryl-Alkyl Quinoline Libraries via Suzuki-Miyaura Coupling

Based on the 98% regioselective yield in Suzuki coupling [1], 7-chloro-4-iodoquinoline is the preferred building block for constructing focused libraries of 4-substituted quinolines. This is especially critical in lead optimization programs for kinase inhibitors (e.g., WDR5, TDP-43) and antimalarial agents where the 4-position is a key vector for modulating potency and selectivity. The clean reaction profile minimizes purification, enabling parallel synthesis and automated workflows.

Process Chemistry and Scale-Up: Reliable Intermediate for Late-Stage Functionalization

The efficient, high-yielding synthesis (~90% from 4,7-dichloroquinoline) [2] ensures a robust and cost-effective supply chain for process R&D. The compound's well-defined physical properties (melting point 125-129 °C) [3] facilitate quality control. Its utility in robust, aqueous Suzuki couplings [1] makes it suitable for the scale-up of advanced pharmaceutical intermediates, where reproducible yield and purity are paramount for regulatory compliance and cost management.

Organometallic and Synthetic Methodology Development: Exploring C4 Reactivity via Halogen-Metal Exchange

For academic and industrial research groups focused on developing new synthetic methodologies, 7-chloro-4-iodoquinoline serves as a model substrate for iodo-magnesium exchange reactions [4]. Its reactivity with Turbo-Grignard reagents provides a platform for investigating new carbon-carbon bond formations, such as Negishi cross-couplings, and for generating novel quinoline derivatives that may serve as ligands or materials precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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